molecular formula C11H11ClN2 B1482410 4-(2-chloroethyl)-3-phenyl-1H-pyrazole CAS No. 2090962-45-9

4-(2-chloroethyl)-3-phenyl-1H-pyrazole

Cat. No. B1482410
CAS RN: 2090962-45-9
M. Wt: 206.67 g/mol
InChI Key: AZGAPEPJABLVAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .

Scientific Research Applications

Synthesis and Derivative Applications

Synthesis of 3-phenyl-1H-pyrazole Derivatives : 3-phenyl-1H-pyrazole is a significant intermediate for the synthesis of various biologically active compounds, with derivatives showing potential biological activities including anticancer properties. This study focused on optimizing the synthesis method, making it more suitable for industrial production. The derivatives prepared exhibited biological activity, highlighting the compound's importance in the development of small molecule inhibitors for cancer therapy (Liu, Xu, & Xiong, 2017).

Functionalized Pyrazoles Synthesis : A method for synthesizing pyrazoles with functionalized side chains and various substituents, useful as ligands for potential applications in molecular targeting and hydrogen bonding facilitation, was reported. This synthesis approach enables the creation of polyfunctional pyrazoles, demonstrating the versatility of 3-phenyl-1H-pyrazole derivatives for chemical and biological research applications (Grotjahn et al., 2002).

Molecular Structure and Analysis

Crystal Structure and Antioxidant Properties : A novel pyrazole derivative was synthesized and analyzed, highlighting its crystal structure, Hirshfeld surface analysis, and antioxidant properties through DFT calculations. This study contributes to understanding the compound's molecular structure and potential biological applications (Naveen et al., 2021).

Molecular Docking and Quantum Chemical Calculations : The molecular structure and biological effect of a 4-methoxy-1H-pyrazole derivative were explored through DFT calculations and molecular docking, suggesting its potential for antimicrobial activity. This research emphasizes the importance of molecular analysis in predicting the biological activities of pyrazole derivatives (Viji et al., 2020).

Novel Applications and Synthesis Methods

Palladium(II) Complexes for Catalysis : The synthesis of palladium(II) complexes using 4-bromo-1-(2-chloroethyl)-1H-pyrazole led to efficient catalysts for Suzuki-Miyaura coupling reactions and the development of palladium-sulfide nano-particles, illustrating the compound's role in advancing catalytic processes and materials science (Sharma et al., 2013).

Mechanism of Action

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, environmental impact, etc .

Future Directions

This involves discussing potential areas of future research or applications of the compound. It could involve new synthetic routes, novel reactions, potential uses in medicine or industry, etc .

properties

IUPAC Name

4-(2-chloroethyl)-5-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-7-6-10-8-13-14-11(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGAPEPJABLVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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